![molecular formula C16H18BrN5O4S B333566 2-{[2-(4-BROMO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)ACETYL]AMINO}-6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE](/img/structure/B333566.png)
2-{[2-(4-BROMO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)ACETYL]AMINO}-6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[2-(4-Bromo-5-methyl-3-nitropyrazolyl)acetylamino]-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide is a complex organic compound with a unique structure that combines a pyrazole ring, a benzo[b]thiophene core, and various functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-Bromo-5-methyl-3-nitropyrazolyl)acetylamino]-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide typically involves multiple steps, starting with the preparation of the pyrazole and benzo[b]thiophene intermediates. Common synthetic routes include:
Formation of the Pyrazole Ring: This step involves the reaction of appropriate starting materials under conditions that promote cyclization to form the pyrazole ring.
Introduction of the Nitro and Bromo Groups: Nitration and bromination reactions are carried out to introduce the nitro and bromo substituents on the pyrazole ring.
Acetylation and Amide Formation: The acetyl group is introduced, followed by the formation of the amide bond with the benzo[b]thiophene core.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
2-[2-(4-Bromo-5-methyl-3-nitropyrazolyl)acetylamino]-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the nitro group to an amino group.
Substitution: The bromo group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amino derivative, while substitution of the bromo group could yield a variety of functionalized derivatives.
科学的研究の応用
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research.
Material Science: Its structural properties may be useful in the development of new materials with specific electronic or optical properties.
Biological Studies: The compound can be used as a probe to study biological pathways and molecular interactions.
作用機序
The mechanism of action of 2-[2-(4-Bromo-5-methyl-3-nitropyrazolyl)acetylamino]-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide involves its interaction with specific molecular targets. The nitro and bromo groups may play a role in binding to target proteins or enzymes, while the benzo[b]thiophene core may facilitate interactions with biological membranes. The exact pathways and targets would depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
2-[2-(4-Bromo-5-methyl-3-nitropyrazolyl)acetylamino]-6-methylbenzo[b]thiophene-3-carboxamide: Similar structure but lacks the tetrahydro component.
2-[2-(4-Bromo-5-methyl-3-nitropyrazolyl)acetylamino]-6-methyl-4,5,6,7-tetrahydrobenzo[b]furan-3-carboxamide: Similar structure but with a furan ring instead of a thiophene ring.
Uniqueness
The uniqueness of 2-[2-(4-Bromo-5-methyl-3-nitropyrazolyl)acetylamino]-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide lies in its combination of functional groups and ring systems, which confer specific chemical and biological properties that may not be present in similar compounds.
特性
分子式 |
C16H18BrN5O4S |
|---|---|
分子量 |
456.3 g/mol |
IUPAC名 |
2-[[2-(4-bromo-5-methyl-3-nitropyrazol-1-yl)acetyl]amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
InChI |
InChI=1S/C16H18BrN5O4S/c1-7-3-4-9-10(5-7)27-16(12(9)14(18)24)19-11(23)6-21-8(2)13(17)15(20-21)22(25)26/h7H,3-6H2,1-2H3,(H2,18,24)(H,19,23) |
InChIキー |
YWPOJRORVANGBV-UHFFFAOYSA-N |
SMILES |
CC1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)CN3C(=C(C(=N3)[N+](=O)[O-])Br)C |
正規SMILES |
CC1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)CN3C(=C(C(=N3)[N+](=O)[O-])Br)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-{[4-(BENZYLOXY)-3-ETHOXYPHENYL]METHYLENE}-5-METHYL-2-PHENYL-2,4-DIHYDRO-3H-PYRAZOL-3-ONE](/img/structure/B333483.png)
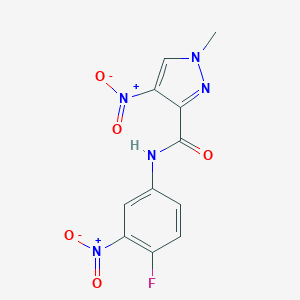
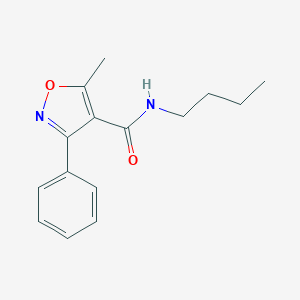
![(4Z)-4-[(2,3-dichloroanilino)methylidene]-5-methyl-2-(2,4,6-trichlorophenyl)pyrazol-3-one](/img/structure/B333489.png)
![Methyl 4-[4-(methoxycarbonyl)phenyl]-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate](/img/structure/B333491.png)
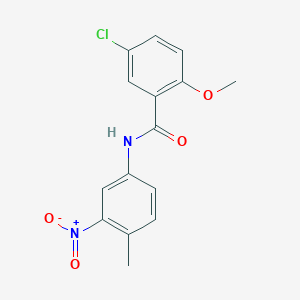
![2-((4,4-Dimethyl-2,6-dioxocyclohexyl){4-methoxy-3-[(2,2,2-trifluoroethoxy)methyl]phenyl}methyl)-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B333493.png)
![2-[(CYANOMETHYL)SULFANYL]-4-(3-PYRIDYL)-5,6,7,8-TETRAHYDRO-3-QUINOLINECARBONITRILE](/img/structure/B333494.png)
![4-[(2,3-DIBROMO-4-ETHOXY-5-METHOXYPHENYL)METHYLENE]-5-METHYL-2-[3-(TRIFLUOROMETHYL)PHENYL]-2,4-DIHYDRO-3H-PYRAZOL-3-ONE](/img/structure/B333501.png)

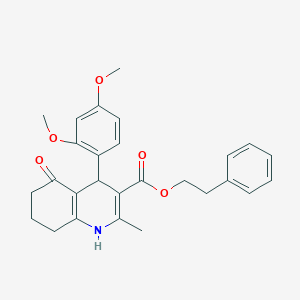
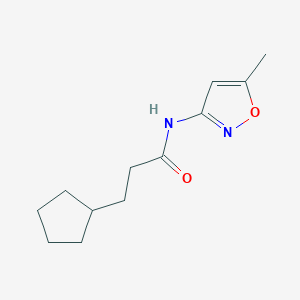
![(4Z)-4-[(2,3-dichloroanilino)methylidene]-2-(4-fluorophenyl)-5-methylpyrazol-3-one](/img/structure/B333509.png)
![1-[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]-3,5-dimethylpiperidine](/img/structure/B333510.png)
